![molecular formula C7H8Cl2S5 B138605 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione CAS No. 138682-23-2](/img/structure/B138605.png)
4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl)sulfide is an organosulfur compound with the formula (ClCH2CH2)2S . It is a prominent member of a family of cytotoxic and blister agents known as mustard agents . It is often referred to as mustard gas, although it is technically a liquid at room temperature .
Synthesis Analysis
Bis(2-chloroethyl)sulfide has been prepared in a variety of ways. In the Depretz method, sulfur dichloride is treated with ethylene . In the Levinstein process, disulfur dichloride is used instead . In the Meyer method, thiodiglycol is produced from chloroethanol and potassium sulfide, and the resulting diol is then treated with phosphorus trichloride .Molecular Structure Analysis
The molecular formula of Bis(2-chloroethyl)sulfide is C4H8Cl2S . The structure contains two carbon chains attached to a sulfur atom, with each carbon chain having a chlorine atom attached .Chemical Reactions Analysis
Bis(2-chloroethyl)sulfide is a potent alkylating agent, which can interfere with several biological processes .Physical And Chemical Properties Analysis
Bis(2-chloroethyl)sulfide is colorless if pure, but normally ranges from pale yellow to dark brown. It has a slight garlic or horseradish type odor . It has a density of 1.27 g/mL, a melting point of 14.45 °C, and begins to decompose at 217 °C . It is soluble in alcohols, ethers, hydrocarbons, and lipids, but has limited solubility in water .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4,5-bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRXHTBVKQNVPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC1=C(SC(=S)S1)SCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445213 |
Source


|
| Record name | 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione | |
CAS RN |
138682-23-2 |
Source


|
| Record name | 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

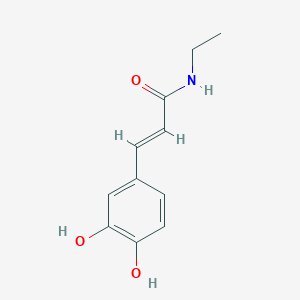


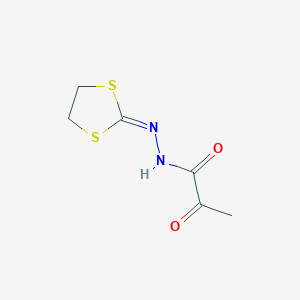

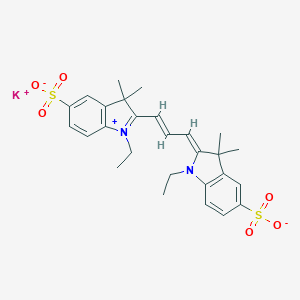

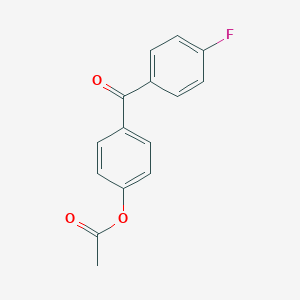
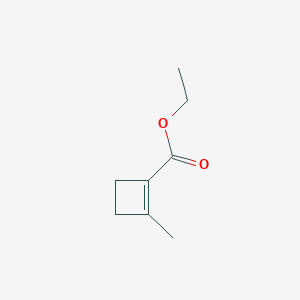
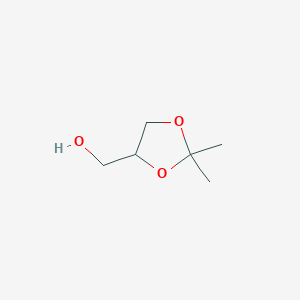
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)

![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)